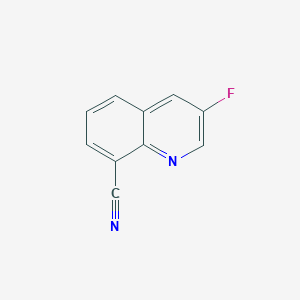

![molecular formula C21H16N2O B2450017 2-amino-4-(4-methylphenyl)-4H-benzo[g]chromene-3-carbonitrile CAS No. 861208-30-2](/img/structure/B2450017.png)

2-amino-4-(4-methylphenyl)-4H-benzo[g]chromene-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

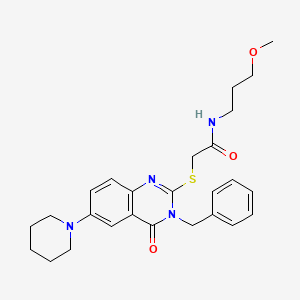

The compound “2-amino-4-(4-methylphenyl)-4H-benzo[g]chromene-3-carbonitrile” is a type of organic compound . It has been used as an optical probe in the development of a novel optical immunoassay platform .

Synthesis Analysis

The synthesis of this compound has been achieved through a greener Ultra-sonication method . It has also been synthesized via a one-pot three-component reaction involving various aldehydes, malononitrile, and dimedone .Molecular Structure Analysis

The structure of the compound was elucidated through Fourier-Transform Infrared Spectroscopy and Nuclear Magnetic Resonance spectroscopy techniques . Further details about the molecular structure might be found in the referenced articles .Chemical Reactions Analysis

The compound has been used in the development of an optical immunoassay for the quantification of botulinum neurotoxin type F . The probe was attached to the antibody via 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and N-hydroxysuccinimide coupling reactions .Physical And Chemical Properties Analysis

The physicochemical properties of the probe were analyzed by UV-vis and fluorescence spectroscopies . More specific physical and chemical properties might be found in the referenced articles .Aplicaciones Científicas De Investigación

Sure! Here is a comprehensive analysis of the scientific research applications of 2-amino-4-(4-methylphenyl)-4H-benzo[g]chromene-3-carbonitrile, focusing on six unique applications:

Antitumor Activity

2-amino-4-(4-methylphenyl)-4H-benzo[g]chromene-3-carbonitrile has shown promising antitumor properties. Research indicates that derivatives of 4H-chromene exhibit significant cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), HepG-2 (liver cancer), and A549 (lung cancer) . The compound’s ability to inhibit cell growth and induce apoptosis makes it a potential candidate for developing new anticancer therapies.

Antimicrobial Properties

This compound has been studied for its antimicrobial properties, showing effectiveness against a range of bacterial and fungal strains. The presence of the chromene moiety is crucial for its antimicrobial activity, which includes inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli . These properties make it a valuable compound in the development of new antimicrobial agents.

Anti-inflammatory Effects

2-amino-4-(4-methylphenyl)-4H-benzo[g]chromene-3-carbonitrile has demonstrated significant anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models . This makes it a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease.

Antioxidant Activity

The compound exhibits strong antioxidant properties, which are essential for protecting cells from oxidative stress and damage. Its ability to scavenge free radicals and enhance the body’s antioxidant defense system has been documented in several studies . This activity is particularly beneficial in preventing diseases associated with oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.

Neuroprotective Effects

Research has indicated that 2-amino-4-(4-methylphenyl)-4H-benzo[g]chromene-3-carbonitrile may have neuroprotective effects. It has been shown to protect neuronal cells from damage and apoptosis induced by oxidative stress and other neurotoxic agents . This suggests its potential use in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s disease.

Anticoagulant Properties

The compound has been investigated for its anticoagulant properties, which are crucial in preventing blood clots. Studies have shown that it can inhibit platelet aggregation and prolong clotting time, making it a potential candidate for developing new anticoagulant drugs . This application is particularly relevant for conditions such as deep vein thrombosis and pulmonary embolism.

Mecanismo De Acción

Target of Action

It’s known that this compound is synthesized using a multicomponent reaction under mild conditions

Mode of Action

It’s synthesized using a multicomponent reaction under mild conditions in water The compound’s interaction with its targets and any resulting changes are not explicitly mentioned in the available literature

Biochemical Pathways

It’s known that this compound is synthesized using a multicomponent reaction . The downstream effects of this reaction and how it affects various biochemical pathways require further investigation.

Result of Action

It’s known that this compound is synthesized using a multicomponent reaction . The effects of this reaction at the molecular and cellular level require further investigation.

Action Environment

It’s known that this compound is synthesized using a multicomponent reaction under mild conditions in water This suggests that the reaction environment could influence the compound’s action

Direcciones Futuras

Propiedades

IUPAC Name |

2-amino-4-(4-methylphenyl)-4H-benzo[g]chromene-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O/c1-13-6-8-14(9-7-13)20-17-10-15-4-2-3-5-16(15)11-19(17)24-21(23)18(20)12-22/h2-11,20H,23H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBEFLMLNIZMKQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C3=CC4=CC=CC=C4C=C3OC(=C2C#N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-4-(4-methylphenyl)-4H-benzo[g]chromene-3-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((4-chlorophenyl)thio)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)butanamide](/img/structure/B2449934.png)

![tert-butyl N-[3-(cyanomethyl)cyclobutyl]carbamate](/img/structure/B2449936.png)

![Methyl 2-{[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-2-oxoethyl]sulfanyl}benzenecarboxylate](/img/structure/B2449938.png)

![3-(3-bromophenyl)-1-(4-chlorophenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2449940.png)

![(E)-N-{5-[(1E)-1-cyano-2-(4-methoxyphenyl)eth-1-en-1-yl]-1,3,4-thiadiazol-2-yl}-N'-methoxymethanimidamide](/img/structure/B2449945.png)